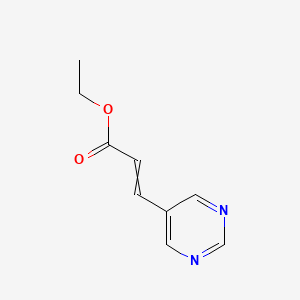

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate

Descripción

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrimidine ring at the β-position. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound is structurally characterized by an ethyl ester group conjugated to a propenoate backbone, which is further substituted with a pyrimidin-5-yl moiety. Its CAS number (211244-80-3) and HS code (2933590029) classify it under pyrimidine-containing compounds .

The compound’s reactivity stems from the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, enabling participation in cycloaddition reactions, nucleophilic attacks, and cross-coupling processes. It has been utilized in synthesizing fused heterocycles, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are relevant to pharmaceutical research .

Propiedades

Número CAS |

123530-61-0 |

|---|---|

Fórmula molecular |

C9H10N2O2 |

Peso molecular |

178.191 |

Nombre IUPAC |

ethyl 3-pyrimidin-5-ylprop-2-enoate |

InChI |

InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3 |

Clave InChI |

XOGWCENJCSUMFM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CN=CN=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 3-(4-Amino-2-(Methylthio)pyrimidin-5-yl)prop-2-enoate

This derivative (CAS: 211244-80-3) introduces a 4-amino and 2-methylthio substituent on the pyrimidine ring. Compared to the parent compound, this variant may exhibit altered reactivity in Michael addition or cyclization reactions due to electron-donating substituents .

Ethyl 3-(2-Cyano-2-Ethoxycarbonylethenyl)aminopropenoate

This compound (synthesized in ) replaces the pyrimidine ring with a cyano-ethoxycarbonyl ethenyl group. The cyano group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the α,β-unsaturated ester. This enhances its utility in forming carbon-nitrogen bonds during heterocycle synthesis, such as pyridopyrimidinones .

Analogues with Aromatic or Fluorinated Substituents

Ethyl 3-[2-Bromo-5-(Trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7)

Substituting pyrimidine with a bromo-trifluoromethylphenyl group drastically alters electronic and steric properties. The trifluoromethyl group is highly electronegative, stabilizing the ester via inductive effects, while bromine offers a handle for cross-coupling reactions.

Perfluorinated Prop-2-enoates (e.g., CAS: 68298-06-6)

Perfluorinated analogues, such as 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate, feature long fluorinated chains. These groups confer exceptional chemical inertness and thermal stability, making them suitable for surfactants or polymers. However, their environmental persistence raises regulatory concerns compared to non-fluorinated counterparts like Ethyl 3-(pyrimidin-5-yl)prop-2-enoate .

Heterocyclic Variants: Pyridine Derivatives

Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)propanoate

Replacing pyrimidine with a fluoropyridine ring reduces ring electron deficiency, moderating reactivity. Its ester group (methyl vs. ethyl) may also influence solubility and metabolic stability .

Key Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.